An In-depth Technical Guide to Ethyl 6H-1,2-oxazine-3-carboxylate: Structure, Properties, and Synthetic Pathways
An In-depth Technical Guide to Ethyl 6H-1,2-oxazine-3-carboxylate: Structure, Properties, and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Ethyl 6H-1,2-oxazine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. The 1,2-oxazine scaffold is a key structural motif in a variety of biologically active molecules, and understanding the chemistry of its derivatives is crucial for the development of new therapeutic agents and functional materials. This document will delve into the chemical structure, predicted physical properties, and potential synthetic routes for Ethyl 6H-1,2-oxazine-3-carboxylate, with a focus on providing practical insights for laboratory applications.
Chemical Identity and Structure
Ethyl 6H-1,2-oxazine-3-carboxylate is a six-membered heterocyclic compound containing one oxygen and one nitrogen atom in a 1,2-relationship. The "6H" designation indicates that the sixth position of the ring is a saturated carbon, bearing two hydrogen atoms. An ethyl carboxylate group is attached to the third position of the ring.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | Ethyl 6H-1,2-oxazine-3-carboxylate |
| CAS Number | 185223-40-9[1] |
| Molecular Formula | C₇H₉NO₃ |
| Molecular Weight | 155.15 g/mol |
Chemical Structure:
The chemical structure of Ethyl 6H-1,2-oxazine-3-carboxylate is depicted below. The numbering of the heterocyclic ring starts from the oxygen atom.
Caption: Chemical structure of Ethyl 6H-1,2-oxazine-3-carboxylate.
Physical and Chemical Properties
| Property | Predicted Value | Notes |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Many simple heterocyclic esters exhibit this appearance. |
| Boiling Point | > 200 °C (at atmospheric pressure) | The presence of the ester group and the heterocyclic ring would suggest a relatively high boiling point. |
| Melting Point | Not readily predictable | Could be a low-melting solid. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Limited solubility in water. | The ethyl ester group provides some lipophilicity. |
| Density | ~1.1 - 1.2 g/cm³ | Typical for organic molecules of this size and composition. |
Spectroscopic Data: While specific spectra for this compound are not available, the expected spectroscopic signatures would include:
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¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), and distinct signals for the protons on the 6H-1,2-oxazine ring.
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¹³C NMR: Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, and the four unique carbons of the heterocyclic ring.
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IR Spectroscopy: A strong absorption band for the C=O stretch of the ester group (around 1720-1740 cm⁻¹), and characteristic bands for C=N and C-O stretching vibrations.
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Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (155.15 m/z).
Synthesis and Experimental Protocols
The synthesis of 6H-1,2-oxazine derivatives is often achieved through hetero-Diels-Alder reactions. A relevant study by Al-Zaydi et al. (2013) describes a general and effective method for the synthesis of various 6H-1,2-oxazine derivatives, including an ethyl carboxylate-substituted analogue.[2] This approach involves the in-situ generation of α-nitrosoalkenes from ketoximes, which then undergo a [4+2] cycloaddition with terminal acetylenes.
Caption: Proposed synthetic workflow for Ethyl 6H-1,2-oxazine-3-carboxylate.
Experimental Protocol for the Synthesis of a Related Compound: Ethyl 3-(4-nitrophenyl)-6H-1,2-oxazine-6-carboxylate
The following protocol is adapted from the work of Al-Zaydi et al. (2013) for the synthesis of a structurally similar compound and can serve as a starting point for the synthesis of the title compound.[2]
Materials:
-
4-Nitroacetophenone oxime (1 equivalent)
-
Chloramine-T trihydrate (1.02 equivalents)
-
Ethyl propiolate (1.02 equivalents)
-
Ethanol (anhydrous)
-
n-Hexane
Procedure:
-
A mixture of 4-nitroacetophenone oxime (5 mmol) and chloramine-T trihydrate (5.1 mmol) in ethanol (20 mL) is refluxed for 4 hours.
-
The reaction mixture is then cooled to room temperature, and ethyl propiolate (5.1 mmol) is added.
-
The resulting mixture is stirred at room temperature for 1 hour and then refluxed for 15-20 hours.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is dissolved in dichloromethane (50 mL) and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in n-hexane) to afford the pure product.
Note: For the synthesis of Ethyl 6H-1,2-oxazine-3-carboxylate, the starting ketoxime would need to be derived from a ketone that provides the desired substituents on the final product.
Reactivity and Potential Applications
The 1,2-oxazine ring is a versatile scaffold in organic synthesis. The N-O bond is relatively weak and can be cleaved under various conditions, making these compounds useful intermediates for the synthesis of other nitrogen- and oxygen-containing molecules.
General Reactivity:
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Reduction: The N-O bond can be reductively cleaved to afford 1,4-amino alcohols.
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Ring-opening and Rearrangement: Under acidic or basic conditions, the 1,2-oxazine ring can undergo rearrangement to form other heterocyclic systems.
-
Further Functionalization: The double bonds within the ring and the ester functionality provide sites for further chemical modifications.
Potential Applications in Drug Development:
The 1,2-oxazine core is present in a number of compounds with interesting biological activities. While specific studies on Ethyl 6H-1,2-oxazine-3-carboxylate are limited, the broader class of oxazine derivatives has shown potential in various therapeutic areas.[3][4]
-
Antimicrobial Agents: Some oxazine derivatives have demonstrated antibacterial and antifungal properties.
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Anticancer Agents: The oxazine scaffold has been explored for the development of novel anticancer drugs.
-
Central Nervous System (CNS) Activity: Certain oxazines have shown activity as sedatives, analgesics, and anticonvulsants.
The ethyl ester functionality in the title compound provides a handle for further derivatization, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies in drug discovery programs.
Conclusion
Ethyl 6H-1,2-oxazine-3-carboxylate is a heterocyclic compound with potential for applications in synthetic organic chemistry and drug discovery. While specific physical and spectroscopic data for this molecule are not widely available, its synthesis can be approached through established methods such as the hetero-Diels-Alder reaction. The reactivity of the 1,2-oxazine ring system makes it a valuable building block for the creation of more complex molecules with diverse biological activities. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their potential.
References
- Al-Zaydi, K. M., et al. (2013). Synthesis of Derivatives of 6H-1,2-Oxazine by Cyclization of Ketoximes With Derivatives of Terminal Acetylene Compounds. International Journal of Chemistry, 6(1), 26-36.
-
NextSDS. (n.d.). 2H-1,2-Oxazine-3-carboxylicacid,6-ethoxytetrahydro-,ethylester,(3R,6S)-rel-(9CI). Retrieved from [Link]
- A Research on Synthesis of Oxazine Derivatives & Screening of Oxazine Derivatives for Certain Pharmacological Activities. (2016). International Journal of Pharmacy and Pharmaceutical Research, 6(3), 14-42.
-
Al-Zaydi, K. M. (2013). Synthesis of Derivatives of 6H-1,2-Oxazine by Cyclization of Ketoximes With Derivatives of Terminal Acetylene Compounds. ResearchGate. Retrieved from [Link]
-
Molbank. (2020). Ethyl 11a,12-Dihydrobenzo[b]benzo[5][2][6]oxazino[2,3-e][2][6]oxazine-5a(6H)-carboxylate. MDPI. Retrieved from [Link]
- Nizovtsev, A. V., & Baranov, M. S. (2020). Synthesis of 6H-1,2-oxazin-6-ones (microreview). Chemistry of Heterocyclic Compounds, 56(10), 1280-1282.
- The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (2013). Molecules, 18(2), 2088-2101.
- Ozturkcan, S. A., Turhan, K., & Turgut, Z. (2011). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of the Chemical Society of Pakistan, 33(6), 844-849.
-
Chaitra, G., & Rohini, R. M. (2016). Synthesis and Biological Activities of[2][7]-Oxazine Derivatives. Der Pharma Chemica, 8(5), 23-29.
- Singh, P., & Kumar, A. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. Journal of Drug Delivery and Therapeutics, 10(1), 123-130.
-
Chaitra, G., & Rohini, R. M. (2016). Synthesis and Biological Activities of[2][7]-Oxazine Derivatives. Der Pharma Chemica, 8(5), 23-29. Retrieved from [Link]
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